molecular formula C15H20O2 B191568 Isoalloalantolactone CAS No. 64395-76-2

Isoalloalantolactone

Cat. No. B191568
CAS RN: 64395-76-2
M. Wt: 232.32 g/mol
InChI Key: PQRAHHQIYITFCT-QVHKTLOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoalloalantolactone is a natural compound extracted from Chinese traditional medicine Inula helenium L. It has therapeutic potential in the treatment of various diseases . In vitro and in vivo studies have indicated cytotoxic effects of Isoalloalantolactone on various cancers, including liver cancer, colorectal cancer, and breast cancer .


Synthesis Analysis

The chemical conversion of (-)-santonin into (+)-koalantolactone and (+)-isoalloalantolactone involves functionality transfer from Qi to Cs, refunctionalization of the ring A, and the formation of the α-methylened γ-lactone moiety .


Molecular Structure Analysis

The molecular formula of Isoalloalantolactone is C15H20O2 . The average mass is 232.318 Da and the monoisotopic mass is 232.146332 Da .


Chemical Reactions Analysis

Isoalloalantolactone can synergize with chemical drugs to enhance their anticancer effects, such as Quercetin and oxaliplatin .

Scientific Research Applications

Anti-Cancer Potential

Isoalloalantolactone, a compound derived from plants like Inula helenium L., has shown promising results in cancer research. Studies have demonstrated its efficacy in various cancer cell types, including pancreatic, breast, and esophageal cancers.

  • Pancreatic Cancer : Isoalloalantolactone displayed similar anti-proliferation activity as F35 (a mixture of active ingredients) in pancreatic cancer cell lines. It induced mitochondrion-related apoptosis and inhibited colony-formation and migration in these cells (Yan et al., 2019).

  • Breast Cancer : In breast cancer cell lines, isoalloalantolactone induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial pathway disruption. It also downregulated SIRT1, a protein that influences apoptosis and cell survival (Li et al., 2016).

  • Esophageal Cancer : Isoalloalantolactone was found to suppress the growth of esophageal squamous cell carcinoma cells, partly through the downregulation of microRNA-21 and upregulation of PDCD4, a tumor suppressor gene (Wen et al., 2018).

Molecular Structure and Interaction

Understanding the molecular structure of isoalloalantolactone contributes to its potential therapeutic applications.

  • Molecular Insights : Detailed analysis of isoalloalantolactone’s structure and its derivatives, such as epoxyalloalantolactone, helps in understanding its biological interactions and potential therapeutic applications (Klochkov et al., 2013).

Anti-Inflammatory and Immunomodulatory Effects

Isoalloalantolactone also exhibits significant anti-inflammatory effects, suggesting its utility in related therapeutic areas.

  • Inflammation and Lung Injury : It has shown protective effects against LPS-induced acute lung injury by activating the Nrf2 signaling pathway, thus modulating inflammatory responses (Yuan et al., 2018).

  • Neuroinflammation : In microglia cells, isoalloalantolactone attenuated production of inflammatory mediators via the GSK‐3&bgr;‐Nrf2 signaling pathway, indicating potential applications in neuroinflammation-related conditions (Wang et al., 2018).

Future Directions

The exploration of agents from plants, like Isoalloalantolactone, will help to develop new therapeutic strategies and drugs in future clinical treatment . Isoalloalantolactone possesses superior anti-tumor properties besides anti-inflammatory and antimicrobial activities and can be a potential drug candidate for cancer therapy .

properties

CAS RN

64395-76-2

Product Name

Isoalloalantolactone

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aR,4aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1

InChI Key

PQRAHHQIYITFCT-QVHKTLOISA-N

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C

SMILES

CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C

Canonical SMILES

CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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